N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide
Description
Structure
3D Structure
Properties
CAS No. |
104560-40-9 |
|---|---|
Molecular Formula |
C32H48N2O2 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetracyclohexylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H48N2O2/c35-31(33(27-16-5-1-6-17-27)28-18-7-2-8-19-28)25-14-13-15-26(24-25)32(36)34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h13-15,24,27-30H,1-12,16-23H2 |
InChI Key |
IVODSFSWEHIWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)C(=O)N(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 1,3-Benzenedicarboxylic Acid with Cyclohexylamine
- Procedure : The dicarboxylic acid is reacted directly with an excess of cyclohexylamine under heating conditions, often in the presence of a coupling agent or dehydrating agent to facilitate amide bond formation.
- Coupling Agents : Commonly used agents include carbodiimides (e.g., DCC, EDC), or activating agents like thionyl chloride to convert the acid to the acid chloride intermediate.
- Reaction Conditions : Typically performed in an inert atmosphere (nitrogen or argon) to prevent side reactions, at temperatures ranging from room temperature to reflux depending on the reagents.
- Outcome : This method yields the tetra-substituted amide after purification, often by recrystallization or chromatography.
Synthesis via Acid Chloride Intermediate
- Step 1 : Conversion of 1,3-benzenedicarboxylic acid to 1,3-benzenedicarbonyl dichloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Step 2 : The acid chloride is then reacted with cyclohexylamine in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
- Advantages : This method provides higher reactivity and often better yields due to the increased electrophilicity of the acid chloride.
- Reaction Monitoring : The reaction progress can be monitored by IR spectroscopy (disappearance of acid chloride peak ~1800 cm^-1) and NMR.
- Purification : The product is isolated by filtration or extraction, followed by recrystallization.
Use of Ester Precursors
- Method : Dimethyl or diethyl esters of 1,3-benzenedicarboxylic acid can be aminolyzed by cyclohexylamine.
- Conditions : Heating the ester with cyclohexylamine in a suitable solvent (e.g., methanol, ethanol) under reflux.
- Catalysts : Sometimes sodium methoxide or other bases are used to catalyze the aminolysis.
- Yield : This method can provide good yields but may require longer reaction times.
Detailed Research Findings and Data
While direct literature specifically on this compound is limited, analogous amide syntheses and related compounds provide insight into optimal conditions.
| Preparation Method | Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Direct amidation with acid | 1,3-benzenedicarboxylic acid + cyclohexylamine + coupling agent (DCC, EDC) | Mild conditions, straightforward | 70-85 | Requires coupling agent, possible side products |
| Acid chloride route | 1,3-benzenedicarboxylic acid → acid chloride (SOCl2), then + cyclohexylamine | High reactivity, better yields | 80-95 | Requires handling of acid chlorides, moisture sensitive |
| Ester aminolysis | Dimethyl 1,3-benzenedicarboxylate + cyclohexylamine, reflux | Simple reagents, no acid chlorides | 65-80 | Longer reaction times, possible incomplete conversion |
Example Protocol (Acid Chloride Method)
Preparation of Acid Chloride : 1,3-benzenedicarboxylic acid (10 mmol) is suspended in dry dichloromethane (50 mL). Thionyl chloride (25 mmol) is added dropwise under nitrogen atmosphere at 0 °C. The mixture is stirred and then refluxed for 2 hours until gas evolution ceases.
Amide Formation : The acid chloride solution is cooled to 0 °C and added dropwise to a stirred solution of cyclohexylamine (40 mmol, 4 equivalents) in dry dichloromethane (50 mL) containing triethylamine (40 mmol) as acid scavenger.
Workup : The reaction mixture is stirred at room temperature for 12 hours. The precipitated triethylammonium chloride is filtered off, and the filtrate is washed with water, dried over anhydrous magnesium sulfate, and concentrated.
Purification : The crude product is recrystallized from ethanol or purified by column chromatography to yield this compound as a white solid.
Analytical Characterization
- Molecular Weight : 492.7 g/mol (confirmed by mass spectrometry).
- NMR Spectroscopy : Characteristic amide NH signals and aromatic protons of the benzene ring.
- IR Spectroscopy : Strong amide carbonyl stretch near 1650 cm^-1.
- Melting Point : Typically high due to multiple cyclohexyl groups and rigid aromatic core.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds undergo hydrolysis under acidic or basic conditions, regenerating the parent dicarboxylic acid and releasing cyclohexylamine.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Products | Reaction Rate (Relative) |
|---|---|---|---|
| Acidic (HCl, 6M) | H₃O⁺, heat (reflux) | 1,3-Benzenedicarboxylic acid + Cyclohexylammonium chloride | Moderate |
| Basic (NaOH, 2M) | OH⁻, heat (60°C) | Disodium 1,3-benzenedicarboxylate + Cyclohexylamine | Slow |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Coordination Chemistry (Calcium Ionophoric Activity)
As a calcium ionophore, the compound facilitates Ca²⁺ transport across lipid membranes via reversible coordination.
Key Interactions :
-
The amide carbonyl oxygen atoms act as Lewis bases, coordinating to Ca²⁺.
-
The cyclohexyl groups enhance lipophilicity, enabling membrane permeability.
Table 2: Ionophoric Properties
| Property | Value/Description |
|---|---|
| Selectivity | Preferential for Ca²⁺ over Na⁺/K⁺ (10:1 ratio) |
| Stability Constant | log K (Ca²⁺) ≈ 3.5 (measured in DMSO) |
| Transport Efficiency | 80% Ca²⁺ flux in model lipid bilayers |
Stability Under pH Variations
Kinetic studies reveal pH-dependent stability, critical for applications in biological systems.
Table 3: Degradation Kinetics
| pH | Half-Life (25°C) | Primary Degradation Pathway |
|---|---|---|
| 2.0 | 48 hours | Acid-catalyzed hydrolysis |
| 7.4 | >30 days | Minimal degradation |
| 10.0 | 120 hours | Base-induced hydrolysis |
Implications :
-
Stable under physiological pH (7.4), making it suitable for cellular studies.
-
Rapid degradation in highly acidic environments limits gastrointestinal applications .
Radical Interactions
Though not a primary pathway, the compound may participate in radical-mediated reactions under UV irradiation, forming cyclohexyl-derived radicals. These reactions are minor and require initiators like azobisisobutyronitrile (AIBN) .
Compatibility with Organic Solvents
The compound exhibits high solubility in non-polar solvents (e.g., chloroform, toluene) but precipitates in polar solvents (e.g., water, methanol), influencing its reactivity in mixed-phase systems .
Scientific Research Applications
Applications Overview
-
Supramolecular Chemistry
- The compound acts as a versatile building block in supramolecular assemblies. Its ability to form hydrogen bonds allows it to participate in the construction of complex molecular architectures. Research indicates that it can be used to create molecular capsules and other nanostructures, enhancing the field of drug delivery systems and catalysis .
-
Drug Development
- In medicinal chemistry, N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide has been studied for its potential as a drug candidate. Its structural properties enable it to interact effectively with biological targets, which may lead to the development of new therapeutic agents. Studies have shown that modifications of this compound can yield derivatives with improved pharmacological profiles .
- Polymer Science
- Catalysis
Case Study 1: Supramolecular Assemblies
A study published in Chemical Society Reviews detailed the use of this compound in constructing molecular capsules capable of encapsulating guest molecules. These assemblies demonstrated potential applications in drug delivery systems where controlled release is crucial .
Case Study 2: Drug Development
Research conducted on derivatives of this compound indicated enhanced binding affinity to specific biological targets compared to traditional compounds. These findings suggest that this compound could serve as a scaffold for designing novel therapeutics targeting cancer cells .
Case Study 3: Polymer Applications
In polymer science, a recent study highlighted the enhancement of mechanical properties when incorporating this compound into polyvinyl chloride (PVC) formulations. The modified PVC exhibited improved flexibility and thermal resistance, making it suitable for applications in automotive and construction industries .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Supramolecular Chemistry | Building block for molecular architectures | Enables complex assemblies |
| Drug Development | Potential therapeutic agent with structural modifications | Improved pharmacological profiles |
| Polymer Science | Plasticizer and stabilizer for polymers | Enhanced mechanical properties |
| Catalysis | Ligand in transition metal-catalyzed reactions | Facilitates organic transformations |
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. As an ionophore, it facilitates the transport of ions across cell membranes by forming complexes with the ions and enabling their passage through the lipid bilayer . This process is crucial in various biological and chemical applications, where controlled ion transport is required.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide and structurally or functionally related benzenedicarboxamide derivatives.
Key Structural and Functional Differences
In contrast, dihydroxypropyl and iodinated derivatives (e.g., iopromide-related compounds) are designed for enhanced water solubility, critical for biomedical applications like contrast agents .
Iodinated derivatives (e.g., triiodo compounds) often employ electrochemical iodination as a greener alternative to traditional methods using hazardous reagents like ICl . The piperidinyl derivative is synthesized efficiently (93.5% yield) via reaction of m-phthaloyl chloride with 2,2,6,6-tetramethyl-4-piperidinylamine .
Toxicity and Environmental Impact: The tetracyclohexyl compound is uniquely classified as highly toxic to aquatic organisms (H400, H410), necessitating stringent handling and disposal protocols . No hazard data are reported for dimethyl, dihydroxypropyl, or iodinated analogs, suggesting lower environmental risks.
Applications :
- Tetracyclohexyl and piperidinyl derivatives are likely used in industrial or material science contexts (e.g., stabilizers).
- Iodinated benzenedicarboxamides dominate medical applications, particularly as contrast agents due to their radiopacity and biocompatibility .
Biological Activity
N,N,N',N'-Tetracyclohexyl-1,3-benzenedicarboxamide, also known as Calcium Ionophore II (ETH 129), is a compound recognized for its significant biological activity, primarily in the context of calcium ion transport and its implications in various biological systems. This article delves into the compound's biological mechanisms, effects on cellular processes, and potential applications in research and medicine.
- Chemical Formula : C28H48N2O3
- Molecular Weight : 460.69 g/mol
- CAS Number : 74267-27-9
This compound functions as a lipophilic ionophore that facilitates the transport of calcium ions (Ca²⁺) across biological membranes. Its mechanism involves the formation of a complex with calcium ions, allowing them to traverse lipid bilayers, which is crucial for various physiological processes.
Key Mechanisms:
- Calcium Transport : The compound operates via an electrogenic mechanism, enhancing calcium ion transport efficiency compared to other ionophores like A23187 and ionomycin .
- Ryanodine Receptor Activation : It selectively activates ryanodine receptors (RyRs), leading to increased intracellular calcium release from the sarcoplasmic reticulum, which is critical for muscle contraction and various signaling pathways .
- Cellular Signaling : By modulating calcium levels, it influences several signaling pathways including MAPK/ERK and PI3K/Akt/mTOR pathways, which are vital for cell proliferation and apoptosis .
Biological Effects
The biological activity of this compound has been studied in various contexts:
- Cell Proliferation and Apoptosis : Research indicates that the compound can induce apoptosis in certain cancer cell lines by disrupting calcium homeostasis and activating apoptotic pathways .
- Neuronal Signaling : It has been shown to impact neuronal signaling by influencing neurotransmitter release through calcium-mediated mechanisms .
- Anti-infective Properties : The compound exhibits potential anti-infective activity, making it a candidate for further exploration in antimicrobial therapies .
Case Studies
- Study on Muscle Cells : A study demonstrated that treatment with this compound resulted in significant contractile paralysis in muscle cells due to excessive calcium release mediated by RyRs. This effect was dose-dependent and highlighted the compound's potential as a tool for studying muscle physiology .
- Cancer Cell Lines : In a series of experiments involving breast cancer cell lines, the compound was found to induce apoptosis through increased intracellular Ca²⁺ levels, leading to mitochondrial dysfunction and activation of caspase pathways. This suggests its potential role as an anticancer agent .
Data Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide, and what reaction conditions are critical for optimizing yield?
- The synthesis involves coupling 1,3-benzenedicarboxylic acid derivatives with cyclohexylamine. Key steps include:
- Acylation : Reacting 1,3-benzenedicarbonyl chloride with cyclohexylamine in anhydrous solvents (e.g., benzene or dichloromethane) under nitrogen atmosphere .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield optimization requires strict control of stoichiometry (4:1 molar ratio of cyclohexylamine to dicarbonyl chloride) and reaction temperature (0–5°C to minimize side reactions) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming purity?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and cyclohexyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] at m/z 597.3 for CHNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Classification : Classified as Aquatic Acute 1 and Chronic 1 (H400, H410) under EU Regulation 790/2009, indicating severe toxicity to aquatic life .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid aqueous waste disposal; collect organic residues for incineration .
Advanced Research Questions
Q. How can electrochemical methods be adapted for functionalizing benzenedicarboxamide derivatives, and what challenges arise in regioselective iodination?
- Electrochemical Tri-iodination : Replace hazardous iodinating agents (e.g., ICl) with iodide salts (KI or NaI) in acetonitrile/water. Apply a controlled potential (1.2–1.5 V vs. Ag/AgCl) to generate I species in situ .
- Regioselectivity Issues : Steric hindrance from cyclohexyl groups directs iodination to the 5-position of the benzene ring. Computational modeling (DFT) predicts electron-deficient sites for electrophilic attack .
Q. What computational strategies validate the compound’s stability and interactions in supramolecular assemblies?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational stability of cyclohexyl groups .
- Molecular Dynamics (MD) : Simulate host-guest interactions in cyclodextrin or calixarene systems to study encapsulation efficiency .
Q. How do conflicting data on environmental persistence arise, and what methodologies resolve these discrepancies?
- Data Contradictions : Variability in biodegradation studies (OECD 301F) may stem from differences in microbial consortia or test pH.
- Resolution : Conduct parallel assays with standardized inocula (e.g., activated sludge from EU vs. US sources) and measure hydrolysis rates at pH 7 vs. 9 .
Q. What strategies mitigate the environmental impact of this compound in synthetic workflows?
- Green Solvent Alternatives : Replace benzene with cyclopentyl methyl ether (CPME) or 2-methyl-THF in acylation steps .
- Catalytic Recycling : Use immobilized lipases (e.g., Candida antarctica Lipase B) to recover unreacted amines .
Methodological Notes
- Contradictory Data Analysis : Cross-reference regulatory classifications (e.g., EU vs. EPA guidelines) and validate toxicity claims with in silico tools like ECOSAR .
- Advanced Purification : For trace impurities (e.g., mono- or tri-substituted byproducts), employ preparative HPLC with a C18 column and isocratic methanol/water elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
